molecular formula C25H25FN6O2 B2364264 6-(3,4-dimethylphenyl)-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1189695-22-4

6-(3,4-dimethylphenyl)-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B2364264
CAS RN: 1189695-22-4
M. Wt: 460.513
InChI Key: RGSFQQBNWSXCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-dimethylphenyl)-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C25H25FN6O2 and its molecular weight is 460.513. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

Research shows that compounds related to [1,2,4]triazolo[4,3-b]pyridazine, such as 6-(3,4-dimethylphenyl)-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, have been studied for their antiproliferative activity. These compounds, in their ester form, inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Antidiabetic Potential

A family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for their potential as anti-diabetic medications, targeting Dipeptidyl peptidase-4 (DPP-4) inhibition. These compounds have shown strong inhibition potential and excellent antioxidant and insulinotropic activity (Bindu et al., 2019).

Antihistaminic Activity and Eosinophil Infiltration Inhibition

Compounds within the [1,2,4]triazolo[4,3-b]pyridazine family have been synthesized for their antihistaminic activity and inhibitory effect on eosinophil infiltration. Some have exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, demonstrating potential for treatment in conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Anti-HAV Activity

Derivatives of 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine have shown promising antiviral activity against hepatitis-A virus (HAV). These compounds, evaluated using plaque reduction infectivity assay, indicated significant virus count reduction, highlighting their potential as antiviral agents (Shamroukh & Ali, 2008).

Anxiolytic and Anticonvulsant Properties

A study on 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023) revealed its potential as a non-sedating anxiolytic agent. It has partial agonist efficacy at GABAA receptors and has demonstrated anxiolytic-like activity in rodent models without causing sedation or withdrawal symptoms (Atack et al., 2006).

properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O2/c1-17-7-8-19(15-18(17)2)21-9-10-23-28-31(25(34)32(23)27-21)16-24(33)30-13-11-29(12-14-30)22-6-4-3-5-20(22)26/h3-10,15H,11-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSFQQBNWSXCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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